molecular formula C10H16O3 B1599012 Methyl 4,4-dimethyl-2-oxocyclohexanecarboxylate CAS No. 32767-46-7

Methyl 4,4-dimethyl-2-oxocyclohexanecarboxylate

Cat. No.: B1599012
CAS No.: 32767-46-7
M. Wt: 184.23 g/mol
InChI Key: BHMOBBBEXFZLKW-UHFFFAOYSA-N
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Description

Methyl 4,4-dimethyl-2-oxocyclohexanecarboxylate is an organic compound with the molecular formula C10H16O3 It is a derivative of cyclohexanecarboxylate, characterized by the presence of a methyl ester group and a ketone functional group on the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4,4-dimethyl-2-oxocyclohexanecarboxylate can be synthesized through several methods. One common approach involves the esterification of 4,4-dimethyl-2-oxocyclohexanecarboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can further improve the scalability of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.

    Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles like amines, alcohols, or thiols

Major Products Formed:

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Ester derivatives with different functional groups

Scientific Research Applications

Methyl 4,4-dimethyl-2-oxocyclohexanecarboxylate has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways involving ester and ketone groups.

    Medicine: It is investigated for its potential use in drug development, particularly as a precursor for compounds with therapeutic properties.

    Industry: The compound is utilized in the production of fine chemicals and as a building block in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of methyl 4,4-dimethyl-2-oxocyclohexanecarboxylate depends on its functional groups. The ester group can undergo hydrolysis to form the corresponding carboxylic acid and alcohol, while the ketone group can participate in various redox reactions. These transformations are facilitated by specific enzymes or chemical reagents, targeting molecular pathways involved in ester and ketone metabolism.

Comparison with Similar Compounds

    Methyl 2-oxocyclohexanecarboxylate: Lacks the additional methyl groups, leading to different steric and electronic properties.

    Ethyl 4,4-dimethyl-2-oxocyclohexanecarboxylate: Similar structure but with an ethyl ester group instead of a methyl ester, affecting its reactivity and solubility.

    4,4-Dimethyl-2-oxocyclohexanecarboxylic acid: The free acid form, which has different solubility and reactivity compared to the ester.

Uniqueness: Methyl 4,4-dimethyl-2-oxocyclohexanecarboxylate is unique due to its specific combination of functional groups and steric hindrance provided by the dimethyl groups. This makes it a valuable intermediate in organic synthesis, offering distinct reactivity patterns compared to its analogs.

By understanding the properties, synthesis, and applications of this compound, researchers can better utilize this compound in various scientific and industrial contexts.

Properties

IUPAC Name

methyl 4,4-dimethyl-2-oxocyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3/c1-10(2)5-4-7(8(11)6-10)9(12)13-3/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHMOBBBEXFZLKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(C(=O)C1)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90415649
Record name METHYL 4,4-DIMETHYL-2-OXOCYCLOHEXANECARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90415649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32767-46-7
Record name METHYL 4,4-DIMETHYL-2-OXOCYCLOHEXANECARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90415649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4,4-dimethyl-2-oxocyclohexane-1-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 3,3-dimethylcyclohexanone (0.5 g, 3.97 mmol, 1 equiv) and sodium hydride in toluene was stirred at rt for half an hour. To the mixture was added dimethyl carbonate and heated at reflux for 5 h. After the reaction was cooled to rt, the reaction mixture was quenched with water and extracted with ethyl acetate (3×50 mL). The combined organic layers were washed with brine and dried over anhydrous sodium sulfate, then concentrated under reduced pressure to give the crude product, which was directly used for the next step.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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